
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a phenylthio group, a carboxylic acid group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the phenylthio group can be introduced via nucleophilic substitution, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is one example, where the phenylthio group is introduced via a thiol precursor. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylthio group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and biological activity. This compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C12H9NO3S |
|---|---|
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
2-oxo-5-phenylsulfanyl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-11-10(12(15)16)6-9(7-13-11)17-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
GYYUPEWHDRSTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CNC(=O)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





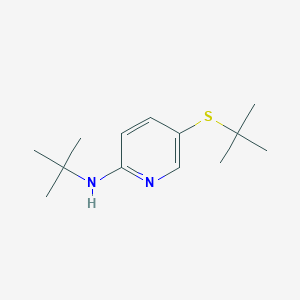
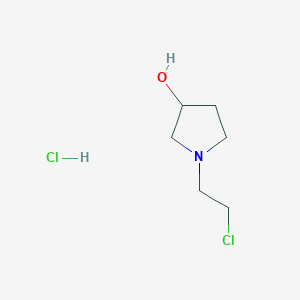
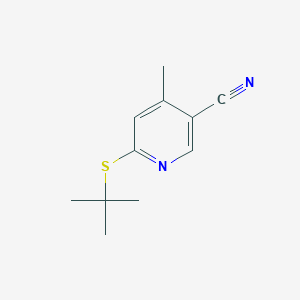
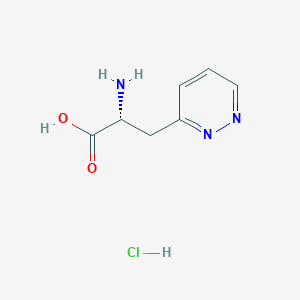
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
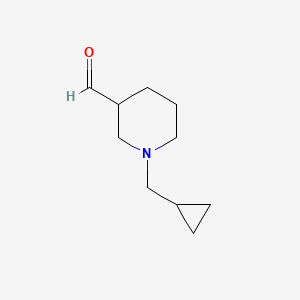



![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)
